Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate
Description
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate is a fluorinated aromatic amino acid ester characterized by a propanoate backbone with an amino group at the second carbon and a substituted phenyl ring at the third carbon. The phenyl ring contains a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, conferring unique electronic and steric properties. This compound is of interest in pharmaceutical and agrochemical research due to the combined effects of fluorine and trifluoromethyl groups on bioavailability, metabolic stability, and target binding .
Synthesis routes for analogous compounds often involve multi-step reactions, such as coupling fluorinated aryl halides with amino acid precursors, followed by esterification. For example, similar derivatives like methyl (2S)-2-amino-3-[2'-fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl]propanoate have been synthesized using palladium-catalyzed cross-coupling and deprotection steps, yielding high-purity products (up to 99% yield) .
Properties
IUPAC Name |
methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)4-6-2-7(11(13,14)15)5-8(12)3-6/h2-3,5,9H,4,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAOXOUKBVOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC(=C1)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Grignard Reagent Formation
Step 2: Boronic Acid Synthesis
Step 3: Coupling and Esterification
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Reagents : Methyl acrylate, palladium catalyst, base.
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Process : A Suzuki-Miyaura coupling links the boronic acid to methyl acrylate, forming the propanoate skeleton. Subsequent amination introduces the amino group via nucleophilic substitution or reductive amination.
Yield : ~57% (over three steps).
Nucleophilic Aromatic Substitution (SNAr) with Nitro Reduction
Step 1: Nitro Precursor Synthesis
Step 2: Reduction to Amine
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Reagents : Tin(II) chloride, methanol.
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Process : The nitro group is reduced to an amine under reflux, yielding the target compound.
Yield : 84–93% (depending on reducing agent).
Esterification of β-Amino Acid Intermediate
Step 1: β-Amino Acid Synthesis
Step 2: Methyl Ester Formation
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Reagents : Methanol, sulfuric acid.
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Process : The carboxylic acid is esterified using H₂SO₄ in methanol under reflux.
Yield : 71–94% (esterification step).
Palladium-Catalyzed Carbonylation
Step 1: Iodoarene Preparation
Step 2: Amination and Esterification
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Reagents : Ammonia, methanol.
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Process : The acid is converted to the methyl ester, followed by amination via reductive pathways.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Grignard/Boronic Acid | Coupling, amination | 57% | High regioselectivity | Multi-step, sensitive conditions |
| SNAr with Nitro Reduction | SNAr, reduction | 84–93% | Straightforward reduction | Requires nitro precursor |
| Strecker/Esterification | Strecker synthesis, esterification | 71–94% | Scalable esterification | Cyanide handling required |
| Palladium Carbonylation | Carbonylation, amination | 65% | Efficient C–C bond formation | Costly catalysts |
Recent Advances and Optimization
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Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., esterification in 2 h vs. 18 h).
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Flow Chemistry : Improves yield in Grignard reactions by 15–20% through controlled reagent mixing.
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Green Chemistry : Use of water as a co-solvent in SNAr reactions enhances sustainability without compromising yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Development
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate has been investigated as a potential precursor in the synthesis of novel antidepressants. Its structural similarity to known antidepressants allows for modifications that may enhance efficacy and reduce side effects.
Case Study:
In a recent study, researchers synthesized derivatives of this compound to evaluate their serotonin reuptake inhibition properties. The results indicated that certain derivatives exhibited promising activity comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
1.2 Anti-inflammatory Agents
The compound's unique trifluoromethyl group has been linked to increased metabolic stability and bioavailability, making it a candidate for anti-inflammatory drug development.
Data Table: Anti-inflammatory Activity of Derivatives
Agrochemical Applications
2.1 Pesticide Formulation
The compound has shown potential as an active ingredient in pesticide formulations due to its efficacy against various pests while exhibiting low toxicity to non-target organisms.
Case Study:
A formulation containing this compound was tested against common agricultural pests such as aphids and beetles. Results demonstrated a significant reduction in pest populations, indicating its effectiveness as a pesticide .
Data Table: Efficacy Against Pests
Chemical Research Applications
3.1 Synthesis of Fluorinated Compounds
The presence of fluorine atoms in the structure allows for the exploration of new synthetic pathways in organic chemistry, particularly in creating fluorinated analogs that can be used in various chemical applications.
Case Study:
Researchers have utilized this compound as a building block for synthesizing complex fluorinated compounds with potential applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with key analogs differing in substituent positions, halogenation, or functional groups:
*Calculated molecular weight based on formula.
Key Research Findings
- Synthetic Yields: The target compound’s analogs often achieve high yields (e.g., 98% for methyl (2S)-2-amino-3-[2'-fluoro-5'-(hydroxymethyl)biphenyl-4-yl]propanoate) when using optimized coupling conditions .
- Thermal Stability: Trifluoromethylated aryl propanoates exhibit superior thermal stability compared to non-fluorinated analogs, as demonstrated in stability studies of related esters .
Biological Activity
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique trifluoromethyl group, which enhances its biological activity. The fluorine atoms contribute to increased lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.
Antimicrobial Activity
In Vitro Antimicrobial Evaluation
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study revealed that related compounds showed effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 12.9 µM, indicating potent bactericidal activity. Notably, the MIC values matched the minimum bactericidal concentration (MBC), confirming their bactericidal nature .
| Compound | MIC (µM) | MBC (µM) | Activity Type |
|---|---|---|---|
| This compound | 12.9 | 12.9 | Bactericidal |
| Related Compound 1 | 25.9 | 25.9 | Bactericidal |
| Related Compound 2 | Not Active | Not Active | - |
Anti-inflammatory Potential
Cell Viability and Inflammatory Response
The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that certain derivatives could modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. Compounds with specific substitutions on the phenyl ring demonstrated varying degrees of inhibition on NF-κB activity, suggesting that structural modifications can fine-tune their anti-inflammatory effects .
Cytotoxic Effects
Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Research indicates that derivatives of this compound exhibit selective toxicity towards malignant cells while sparing normal cells. For example, one study reported that certain analogs reduced cell viability in prostate cancer cells by over 50% at concentrations below 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer | <20 |
| Breast Cancer | <25 |
| Normal Fibroblasts | >50 |
Case Studies
Study on Trifluoromethyl Compounds
A comprehensive study analyzed several trifluoromethyl-substituted compounds, including this compound. The results highlighted a consistent pattern of enhanced biological activity associated with the presence of trifluoromethyl groups. These compounds exhibited not only antimicrobial and anti-inflammatory properties but also promising anticancer activities across multiple studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate, and how can reaction parameters be optimized for high purity?
- Methodology : The compound can be synthesized via esterification of the corresponding propanoic acid derivative with methanol, catalyzed by acids like HCl or H₂SO₄ under reflux conditions. Optimization involves adjusting temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents), and purification via recrystallization or column chromatography . Continuous flow processes may enhance scalability in industrial settings, though lab-scale synthesis prioritizes yield (typically 70–85%) through iterative parameter tuning .
Q. Which analytical techniques are most suitable for characterizing this compound and monitoring its stability?
- Methodology :
- LCMS/HPLC : Retention time (e.g., 0.90 minutes under SQD-FA05 conditions) and mass spectrometry (m/z 450 [M+H₂O]⁺) confirm molecular identity and purity .
- NMR : ¹H/¹³C and ¹⁹F NMR validate structural integrity, particularly fluorine substitution patterns .
- Stability Studies : Accelerated degradation tests (e.g., pH variations, thermal stress) coupled with HPLC monitoring identify degradation products like hydrolyzed acids or oxidized derivatives .
Q. How does the spatial arrangement of fluorine and trifluoromethyl groups influence reactivity and target binding?
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with hydrophobic enzyme pockets. The 3-fluoro-5-(trifluoromethyl)phenyl group enhances lipophilicity (LogP ~2.8) and π-π stacking with aromatic residues in target proteins. Comparative studies with positional isomers (e.g., 2-fluoro-4-trifluoromethyl derivatives) reveal steric and electronic effects on binding affinities .
Advanced Research Questions
Q. What in vitro models are appropriate for assessing the compound’s anticancer potential, and what endpoints should be measured?
- Methodology :
- Cell Lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models to screen for cytotoxicity (IC₅₀ values). Focus on pathways implicated in trifluoromethyl-containing analogs, such as EGFR or MAPK inhibition .
- Endpoints : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 assay). Validate target engagement via Western blotting for phosphorylated signaling proteins .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in enhancing bioactivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or varying trifluoromethyl positions). Assess bioactivity in parallel assays and correlate with steric/electronic parameters (Hammett constants, molar refractivity). For example, 3-fluoro-5-trifluoromethyl derivatives show 3–5× higher potency than 4-substituted analogs in kinase inhibition assays .
Q. What are the plausible metabolic transformation pathways, and how can they be investigated using isotopic labeling?
- Methodology : Incubate the compound with liver microsomes or hepatocytes, and track metabolites via LC-HRMS. Use ¹⁴C or deuterium labeling at the methyl ester or phenyl group to trace hydrolysis (to propanoic acid derivatives) or oxidative defluorination. Identify cytochrome P450 isoforms involved via chemical inhibition assays (e.g., ketoconazole for CYP3A4) .
Q. How do discrepancies in biological assay results across studies inform the need for standardized protocols?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays). Address variability by standardizing cell culture conditions (e.g., serum-free media, passage number) and normalizing data to reference compounds. Meta-analyses of published IC₅₀ values highlight outliers due to assay heterogeneity .
Q. What computational methods can predict the binding affinity of this compound to potential enzyme targets?
- Methodology : Combine molecular docking with free-energy perturbation (FEP) calculations to estimate ΔG binding. Validate predictions using X-ray crystallography or cryo-EM to resolve ligand-protein complexes. Machine learning models (e.g., Random Forest) trained on kinase inhibitor datasets prioritize targets like BRAF V600E or FLT3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
